4-(4-Fluorophenyl)-2-methylpyrimidine

Substituent Effects Physicochemical Properties Medicinal Chemistry

Fluorinated pyrimidine scaffolds are critical for CNS and oncology programs, yet supply inconsistencies and batch-to-batch variability can undermine SAR reproducibility. 4-(4-Fluorophenyl)-2-methylpyrimidine (CAS 85979-51-7) resolves this by providing a reliable, high-purity building block validated in dual-action anticancer and neuroprotective applications. • Achieve a 13.4-fold potency gain over 5-FU (GI50 = 0.33 µM vs 4.43 µM) in ovarian cancer models using derivatives of this scaffold. • Directly access the NS-7 neuroprotective pathway-this compound is the immediate synthetic precursor. • Ensure batch-to-batch consistency with a minimum purity of 98% (HPLC), enabling rigorous SAR campaigns and seamless scale-up from grams to kilograms.

Molecular Formula C11H9FN2
Molecular Weight 188.2 g/mol
CAS No. 85979-51-7
Cat. No. B1608652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2-methylpyrimidine
CAS85979-51-7
Molecular FormulaC11H9FN2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H9FN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3
InChIKeyNWLUZGJNTVAQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-2-methylpyrimidine: Research-Grade Overview


4-(4-Fluorophenyl)-2-methylpyrimidine (CAS 85979-51-7) is a fluorinated heteroaromatic compound classified as a substituted pyrimidine. It consists of a pyrimidine core bearing a 4-fluorophenyl group at the 4-position and a methyl substituent at the 2-position, with a molecular formula of C11H9FN2 and a molecular weight of 188.2 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its modifiable core, and it forms the structural basis for advanced derivatives, including the neuroprotective agent NS-7 .

Scaffold Role Fluorinated heteroaromatic building block for SAR exploration and derivative synthesis
Research Focus Precursor for CNS-targeted research probes and materials science applications
Differentiation Fluorine-specific electronic and lipophilicity profile distinguishes from non-fluorinated analogs

Why Analogue Substitution Invalidates Research


Substituting 4-(4-fluorophenyl)-2-methylpyrimidine (CAS 85979-51-7) with a non-fluorinated or differently halogenated analog introduces significant and often unpredictable changes in biological and chemical behavior. The fluorine atom is not a simple isosteric replacement; its unique electronic properties profoundly influence lipophilicity, metabolic stability, and target binding interactions [1]. Comparative studies demonstrate that even a single atom change (e.g., F vs. H or Cl) can alter antiproliferative potency, selectivity indices, and physicochemical parameters such as pKa and solubility, thereby invalidating structure-activity relationship (SAR) data and disrupting synthetic pathways that rely on specific reactivity. Therefore, to ensure experimental reproducibility and data integrity, procurement of the exact fluorinated scaffold is essential.

Halogen-dependent profile shift
Replacing fluorine with chlorine or hydrogen may alter lipophilicity and pKa, affecting assay distribution and cellular response interpretation.
SAR transfer limitation
Non-fluorinated analogs may not support the same target-binding interactions, limiting structure-activity relationship transfer across series.
Metabolic stability variance
Fluorine substitution frequently modulates metabolic stability; analogs without fluorine may show different clearance profiles in metabolic assays.

Quantitative Differentiation Evidence


Fluorine Drives Distinct Physicochemical Profile

The presence of a fluorine atom in the para-position of the phenyl ring of 4-(4-fluorophenyl)-2-methylpyrimidine fundamentally alters its physicochemical properties compared to non-fluorinated (2-methyl-4-phenylpyrimidine) and chlorinated (4-(4-chlorophenyl)-2-methylpyrimidine) analogs. This is reflected in key predicted parameters .

Physicochemical Profile
Reported
pKa 9.86 ± 0.15, LogP 2.59 (predicted)
Fluorine increases LogP by ~0.3 vs non-fluorinated analog, supporting differentiation in lipophilicity-based assays.
In silico predictions; experimental validation recommended.
Substituent Effects Physicochemical Properties Medicinal Chemistry

Superior Anticancer Potency and Selectivity

A derivative incorporating the 4-(4-fluorophenyl)-2-methylpyrimidine core (compound 4g) demonstrated significantly enhanced anticancer activity and selectivity compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) against an ovarian cancer cell line [1].

Cell-Model Response
Reported
GI50 0.33 µM (test compound) vs 4.43 µM (5-FU); 13.4-fold lower
Reported cell-model response context; lower GI50 observed in ovarian cancer cell line.
Derivative compound 4g; context-dependent and requires validation.
Anticancer COX-2 Inhibition Ovarian Cancer

Enhanced In-Vivo Anti-Inflammatory Efficacy

In an in-vivo model of acute inflammation, a derivative of 4-(4-fluorophenyl)-2-methylpyrimidine (compound 4g) displayed superior anti-inflammatory activity compared to the widely used clinical standards ibuprofen and celecoxib [1].

Inflammation-Model Response
Reported
87% edema inhibition at 3 h vs ibuprofen 78%, celecoxib 52%
Reported inflammation-model endpoint; higher inhibition observed vs NSAID comparators.
Rat paw edema model; derivative compound 4g.
Anti-inflammatory COX-2 Selectivity In Vivo Efficacy

Cerebroprotection in Stroke Model

The clinical candidate NS-7, a direct derivative of 4-(4-fluorophenyl)-2-methylpyrimidine, provides significant neuroprotection in a preclinical model of stroke, demonstrating the scaffold's utility in central nervous system (CNS) applications [1].

Neuroprotection Assay Context
Reported
Dose-dependent infarct volume reduction (0.03125–0.25 mg/kg, NS-7) vs vehicle
Supports neuroprotection model endpoint context; NS-7 scaffold-derived response.
Rat MCAO model; exact reduction % not reported in abstract.
Neuroprotection Stroke Na+/Ca2+ Channel Blocker

Fluorine-Specific Electronic Modulation

The fluorine atom in the 4-fluorophenyl group of 4-(4-fluorophenyl)-2-methylpyrimidine exerts a unique electronic influence on the pyrimidine ring, distinct from other common substituents like chlorine, due to its strong electronegativity and ability to participate in hyperconjugative interactions [1].

Electronic Substituent Effect
Class-level
Distinct modulation of 1J(C,C) couplings by fluorine vs chlorine; DFT and NMR evidence
Unique electronic profile supports SAR probe differentiation.
Class-level inference based on pyrimidine set.
Substituent Effects Electronic Properties Medicinal Chemistry

Key Research and Industrial Applications


Scaffold for Anti-Cancer and Anti-Inflammatory Agents

Procure 4-(4-fluorophenyl)-2-methylpyrimidine as a privileged scaffold for developing dual-action anticancer and anti-inflammatory therapeutics. Evidence demonstrates that derivatives of this core (e.g., compound 4g) achieve a 13.4-fold improvement in potency against ovarian cancer cells (GI50 = 0.33 µM) compared to 5-FU (GI50 = 4.43 µM) and exhibit 87% in-vivo inflammation inhibition, surpassing ibuprofen (78%) and celecoxib (52%) [1]. This scaffold is ideal for SAR campaigns targeting COX-2 selective inhibition [1].

CNS Ion Channel Modulator Intermediate

Utilize 4-(4-fluorophenyl)-2-methylpyrimidine as a key synthetic intermediate for developing novel neuroprotective agents. The compound is the direct precursor to NS-7, a Na+/Ca2+ channel blocker that demonstrated a significant, dose-dependent reduction in cerebral infarct volume in a rat MCAO stroke model [2]. This validates the scaffold's suitability for creating compounds with robust in-vivo CNS activity and favorable brain penetration .

Probe for Fluorine Substituent Effects

Employ 4-(4-fluorophenyl)-2-methylpyrimidine in chemical biology and physical organic chemistry studies to investigate fluorine-specific substituent effects. Its distinct electronic profile leads to unique modulation of the pyrimidine core's electronic structure, as shown by comparative NMR and DFT studies on J(C,C) couplings [3]. Furthermore, its measurable physicochemical differences from non-fluorinated and chlorinated analogs (e.g., LogP of 2.59 vs. ~2.30) make it a valuable tool for probing how fluorine substitution influences molecular properties like lipophilicity and pKa .

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Fluorine-dependent cellular response profile
Cytotoxicity assay endpoint review
CNS ion channel research scaffold
Precursor for Na+/Ca2+ channel blocker derivatives
Neuroprotection assay endpoint context
Electronic effect probe studies
Substituent-specific electronic modulation
NMR/DFT coupling constant analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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